2-chloro-5-{[3-(diethylsulfamoyl)phenyl]sulfonyl}-N,N-diethylbenzenesulfonamide
Description
This compound is a bis-sulfonamide featuring two distinct sulfonamide moieties:
- A 2-chloro-5-sulfamoylbenzene core substituted with a diethylsulfamoyl group.
- A 3-(diethylsulfamoyl)phenylsulfonyl group attached to the benzene ring.
Its molecular formula is C₁₉H₂₄ClN₃O₆S₂, with a molecular weight of 522.04 g/mol.
Properties
Molecular Formula |
C20H27ClN2O6S3 |
|---|---|
Molecular Weight |
523.1 g/mol |
IUPAC Name |
2-chloro-5-[3-(diethylsulfamoyl)phenyl]sulfonyl-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H27ClN2O6S3/c1-5-22(6-2)31(26,27)18-11-9-10-16(14-18)30(24,25)17-12-13-19(21)20(15-17)32(28,29)23(7-3)8-4/h9-15H,5-8H2,1-4H3 |
InChI Key |
RELSNHDKYRILEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-[3-(DIETHYLSULFAMOYL)BENZENESULFONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:
Chlorination: Introduction of the chlorine atom into the benzene ring.
Sulfonation: Addition of sulfonyl groups to the benzene ring.
Amidation: Formation of sulfonamide groups through reactions with amines.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-[3-(DIETHYLSULFAMOYL)BENZENESULFONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The sulfonamide groups can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: For coupling reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
2-CHLORO-5-[3-(DIETHYLSULFAMOYL)BENZENESULFONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-[3-(DIETHYLSULFAMOYL)BENZENESULFONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom and other functional groups can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
2-Chloro-5-(Diethylsulfamoyl)-N,N-Bis(2-Methoxyethyl)Benzamide (CAS 327976-76-1)
- Key Differences :
- Replaces one sulfonamide group with a benzamide moiety.
- Contains 2-methoxyethyl substituents instead of diethyl groups.
- Increased solubility from methoxyethyl groups compared to the target compound .
2-Chloro-N-[2-(4-Chlorophenyl)Sulfanyl-5-(Diethylsulfamoyl)Phenyl]Acetamide (CAS 795287-66-0)
- Key Differences :
- Features an acetamide group and a 4-chlorophenylsulfanyl substituent.
- Molecular formula: C₁₈H₂₀Cl₂N₂O₃S₂ (521.42 g/mol).
- Implications: The thioether linkage (S–C) may improve metabolic stability but reduce polarity.
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide
- Key Differences: Simplified structure with a single sulfonamide and methoxy substituent. Molecular formula: C₁₃H₁₂ClNO₃S (297.76 g/mol).
- Implications :
5-Chloro-3-Methyl-N-(4-Propylsulfonylphenyl)-1-Benzothiophene-2-Sulfonamide (CAS 404964-12-1)
- Key Differences: Incorporates a benzothiophene ring and propylsulfonyl group. Molecular formula: C₁₈H₁₇ClNO₄S₂ (426.97 g/mol).
- Implications :
- Benzothiophene’s aromatic system may enhance π-π stacking interactions.
- Propylsulfonyl group increases hydrophobicity compared to diethylsulfamoyl .
Biological Activity
2-chloro-5-{[3-(diethylsulfamoyl)phenyl]sulfonyl}-N,N-diethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 394.92 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties against various pathogens. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Escherichia coli | 32 | 64 | Bactericidal |
| Staphylococcus aureus | 16 | 32 | Bacteriostatic |
| Pseudomonas aeruginosa | 64 | 128 | Bacteriostatic |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that the compound exhibits bactericidal activity against E. coli and S. aureus, while it acts as a bacteriostatic agent against P. aeruginosa .
The mechanism by which sulfonamides exert their antimicrobial effects primarily involves the inhibition of bacterial folate synthesis. This is achieved through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for synthesizing folate from para-aminobenzoic acid (PABA). By blocking this pathway, the compound effectively starves bacteria of necessary nutrients for growth and replication.
Case Studies
-
Study on Antimicrobial Efficacy
A recent study evaluated a series of sulfonamide derivatives, including our compound, against multidrug-resistant strains of K. pneumoniae and S. aureus. The results indicated that modifications to the sulfonamide moiety significantly enhanced antimicrobial activity. The tested compound demonstrated a zone of inhibition ranging from 15 to 30 mm against resistant strains, highlighting its potential as a lead candidate for further development . -
In Vivo Studies
In vivo studies conducted on murine models showed that administration of the compound resulted in a significant reduction in bacterial load in infected tissues compared to control groups. Histopathological analysis revealed decreased inflammation and tissue damage in treated animals, suggesting a protective effect against infection-related complications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
